molecular formula C22H16N2O3 B2875475 6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899753-14-1

6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2875475
CAS No.: 899753-14-1
M. Wt: 356.381
InChI Key: SDKICEJRLJWZFE-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a naphthalene moiety, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and naphthalene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include drug development, where its unique structure can be exploited for designing new pharmaceuticals.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,3-benzodioxol-5-ylacetic acid
  • Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Uniqueness

Compared to similar compounds, 6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features. The presence of both benzodioxole and naphthalene moieties, along with the dihydropyridazinone core, imparts distinct chemical and biological properties that can be leveraged in various applications.

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

This compound features a complex structure characterized by:

  • A benzodioxole moiety, which is known for its role in various pharmacological activities.
  • A naphthyl group that enhances the compound's hydrophobic properties.
  • A pyridazinone core, which is associated with diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antioxidant properties : The benzodioxole component contributes to free radical scavenging capabilities.
  • Antitumor effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.
  • Neuroprotective effects : It may influence neurodegenerative pathways, offering protective benefits to neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, such as kinases and phosphatases.
  • Receptor Modulation : The compound likely interacts with various receptors, altering their activity and influencing downstream signaling cascades.
  • Gene Expression Regulation : It may modulate the expression of genes involved in cell survival and proliferation.

Antioxidant Activity

Studies have demonstrated that compounds containing benzodioxole structures possess significant antioxidant properties. For instance, they can reduce oxidative stress markers in cellular models, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

Antitumor Activity

In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF7 (Breast)15
A549 (Lung)10
HeLa (Cervical)12

These results indicate a promising avenue for further development as an anticancer agent.

Neuroprotective Effects

Research has indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. It appears to modulate pathways involving Bcl-2 family proteins and caspases, which are crucial for cell survival .

Case Studies

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological analysis revealed decreased angiogenesis and increased apoptosis in tumor tissues .
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) demonstrated favorable pharmacokinetic profiles, suggesting good bioavailability and tissue distribution .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-22-11-9-19(16-8-10-20-21(12-16)27-14-26-20)23-24(22)13-17-6-3-5-15-4-1-2-7-18(15)17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKICEJRLJWZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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